N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide
Description
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a p-tolyl group, conjugated to a piperidine ring via a carbonyl linker. The piperidine moiety is further connected to an indole-2-carboxamide group. The compound’s synthesis likely involves click chemistry for triazole formation, followed by amide coupling to integrate the indole-carboxamide segment .
Properties
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-6-8-19(9-7-16)30-15-22(27-28-30)24(32)29-12-10-18(11-13-29)25-23(31)21-14-17-4-2-3-5-20(17)26-21/h2-9,14-15,18,26H,10-13H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQGAWYMPQRBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multistep reactions. Starting from commercially available precursors:
Formation of the Triazole Moiety: : The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the "click chemistry" approach. This step involves the reaction of p-tolyl azide with an alkyne compound.
Piperidine Derivation: : The intermediate product is then subjected to a condensation reaction with piperidin-4-one, leading to the formation of the piperidine ring system.
Indole Attachment: : Finally, the indole-2-carboxylic acid is coupled with the intermediate under peptide coupling conditions, utilizing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the final amide bond.
Industrial Production Methods
On an industrial scale, this compound is synthesized through carefully controlled batch processes to ensure high yield and purity. Large-scale reactors, precise temperature control, and rigorous purification protocols are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the indole and piperidine moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: : The triazole ring is relatively stable, but the compound can be reduced at specific functional groups if necessary, using agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur, particularly at the indole nitrogen and piperidine ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: : MCPBA, hydrogen peroxide.
Reduction: : LiAlH4, sodium borohydride (NaBH4).
Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: : Hydroxy derivatives.
Reduction: : Reduced or alkylated analogs.
Substitution: : Alkylated or acylated derivatives.
Scientific Research Applications
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide finds applications in various domains:
Chemistry: : Used as a ligand in metal-catalyzed reactions due to its triazole moiety.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in kinases and proteases.
Medicine: : Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: : Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : It binds to active sites of enzymes such as kinases, inhibiting their activity.
Pathways Involved: : By blocking these enzymes, the compound can disrupt crucial cellular pathways, leading to effects such as cell cycle arrest in cancer cells or inhibition of bacterial growth.
Comparison with Similar Compounds
Structural Comparisons
Triazole vs. Pyrazolo/Pyrimidine Derivatives
- The indole-2-carboxamide group may enhance binding to hydrophobic pockets in biological targets.
- Pyrazolo[3,4-d]pyrimidines () : These derivatives (e.g., compounds 2 , 3 ) replace the triazole with a pyrazolo-pyrimidine system, offering greater planarity and hydrogen-bonding capacity due to additional nitrogen atoms. Isomerization observed in pyrazolo-triazolo-pyrimidines (e.g., 6–9 ) highlights conformational flexibility absent in the target compound’s rigid triazole .
- Pyrazolo[1,5-a]pyridines () : Compounds like 5a–f incorporate fused pyridine rings, enhancing solubility but reducing steric bulk compared to the target compound’s piperidine-indole system .
Substituent Variations
- Compound 3 (): Features a methyl-substituted piperidine and a dihydropyridinone moiety, which may confer distinct hydrogen-bonding profiles compared to the target compound’s unsubstituted piperidine and triazole .
Biological Activity
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a triazole ring, which is known for its significant pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C22H29N5O2, with a molecular weight of approximately 395.5 g/mol. Its structure incorporates several functional groups that contribute to its biological activity:
- Triazole Ring : Known for antifungal and anticancer properties.
- Piperidine Ring : Enhances interaction with biological targets.
- Indole Moiety : Associated with various pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives of triazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.52 | |
| Compound B | HepG2 (Liver) | 0.65 | |
| Compound C | HCT116 (Colon) | 5.27 |
In vitro studies demonstrate that this compound exhibits significant cytotoxicity against cancer cells, inducing apoptosis through mechanisms involving DNA fragmentation and caspase activation.
Antimicrobial Activity
The presence of the triazole ring contributes to the compound's antimicrobial properties. Research indicates that compounds with triazole structures can inhibit the growth of various pathogens:
- Fungal Inhibition : Compounds have shown effectiveness against Candida species.
- Bacterial Inhibition : Activity against Gram-positive and Gram-negative bacteria has been reported.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Triggering apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
Recent studies have explored the efficacy of this compound in various experimental settings:
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers after treatment with IC50 values significantly lower than those of standard chemotherapeutics like Taxol.
Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial properties against pathogenic strains. The compound demonstrated notable inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. Temperature (25–60°C) and solvent choice (e.g., DMF or THF) are critical for regioselectivity .
Piperidine Coupling : Amide bond formation between the triazole-carbonyl group and piperidine using coupling agents like HATU or EDC, with yields optimized by maintaining anhydrous conditions and stoichiometric ratios .
Indole Carboxamide Attachment : Nucleophilic acyl substitution or carbodiimide-mediated coupling of the indole-2-carboxamide moiety. Solvent polarity (e.g., dichloromethane vs. acetonitrile) affects reaction kinetics .
- Key Considerations : Monitor intermediates via TLC or HPLC to resolve side products. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and piperidine substitution patterns. For example, downfield shifts (~8.5–9.0 ppm) in ¹H NMR indicate triazole protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for chlorine or sulfur-containing analogs .
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing π-π stacking between the indole and triazole moieties, which may influence biological activity .
- HPLC-PDA : Quantifies purity (>95% typical for pharmacological studies) and identifies byproducts from incomplete coupling reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., carbonic anhydrase or kinase domains). The triazole and indole groups often exhibit hydrogen bonding with active-site residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations). For example, the p-tolyl group may enhance hydrophobic interactions in flexible binding pockets .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with activity. Meta-analysis of analogs (e.g., chlorophenyl vs. p-tolyl derivatives) can guide optimization .
Q. What strategies are recommended for resolving contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Reproduce results using uniform protocols (e.g., fixed cell lines, ATP-based viability assays for cytotoxicity). Discrepancies in IC₅₀ values may arise from variations in cell permeability or serum protein binding .
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions (e.g., CYP450 inhibition) that may confound data .
- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., N-dealkylated piperidine derivatives) that contribute to observed effects in vivo but are absent in vitro .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the p-tolyl group with fluorinated aromatics to enhance metabolic stability without altering target affinity .
- Piperidine Modifications : Introduce sp³-hybridized nitrogen (e.g., morpholine) to reduce hERG channel liability while maintaining solubility .
- Prodrug Design : Esterify the carboxamide to improve oral bioavailability. Hydrolysis rates in plasma can be tuned using varying alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
